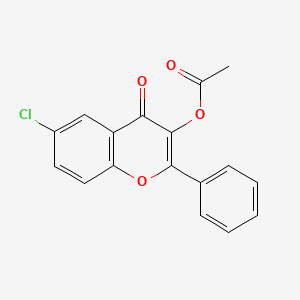

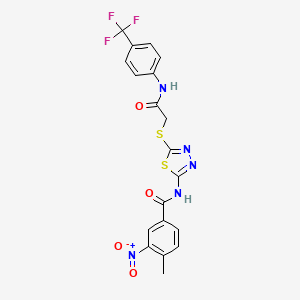

6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

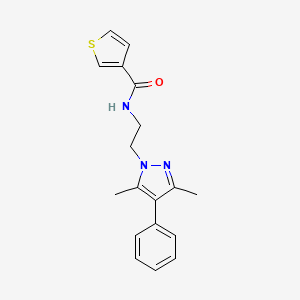

“6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of coumarin derivatives has been a field of interest for many organic and pharmaceutical chemists . Some derivatives of “this compound” were synthesized by reacting N-{4-[(6-chloro-4-oxo-4H-chromen-3-ylmethylene) imino] phenyl}-2-chloroacetamide with some substituted phenol in dry acetone in the presence of K2CO3 and a catalytic amount of KI .Molecular Structure Analysis

The molecular structure of a similar compound, its achiral heterotopic 3-diethoxy-methyl precursor, has been determined by NMR spectroscopy and X-ray crystallography . The compound is monoclinic, with unit cell dimensions a = 14.923 (5), b = 6.615 (2), c = 14.921 (5) Å, β = 101.44 (3)°, V = 1443.7 (8) Å^3, Z = 4, D calc. = 1.383 g/cm^3 .Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Antimicrobial Activity A study demonstrated the effective microwave-assisted synthesis of 3-acetoxy-2-aryl/heteroaryl-4Hchromones, starting from phenols, including 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate. These compounds, particularly their acetoxy ester analogues, showed substantial antimicrobial activity against a range of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Gharpure et al., 2013).

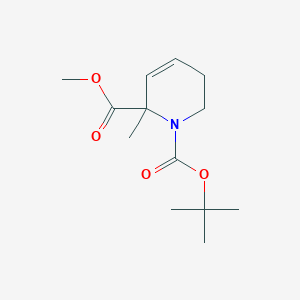

Chemoenzymatic Synthesis and Enantioselective Applications The compound 4-oxo-3,4-dihydro-2-chromen-3-yl acetate was synthesized and further processed to obtain 3-hydroxy-2,3-dihydro-4H-chromen-4-one. The process involved enantioselective hydrolysis and transesterification using various lipases, resulting in high enantiomeric excess. This indicates the compound's utility in synthesizing enantiomerically pure substances, which are crucial in pharmaceuticals for their improved efficacy and reduced side effects (Demir et al., 2003).

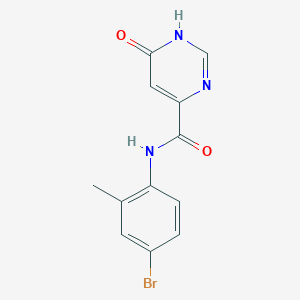

Antineoplastic Activity and Structure-Activity Relationship (SAR) Derivatives of 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one, including structures synthesized from 4-oxo-4H-chromen-3-carbaldehydes, were assessed for their antineoplastic activities. The compounds were tested on human tumor cell lines, identifying 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one as a potential skeleton for further antitumor activity research. The study also suggested an antitubulin mechanism for the most active compounds, providing insights into their mode of action (Gašparová et al., 2010).

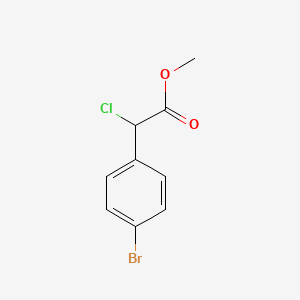

Antioxidant Activity Two synthesized coumarins, including derivatives of 6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate, were studied for their antioxidant activity using various radical methods. The compounds demonstrated notable antioxidant activity, comparable to known antioxidants like ascorbic acid. This highlights the potential of these derivatives in developing antioxidant agents (Kadhum et al., 2011).

Zukünftige Richtungen

The future directions for research on “6-chloro-4-oxo-2-phenyl-4H-chromen-3-yl acetate” could include further investigation into its synthesis methods, chemical reactions, mechanism of action, and potential biological properties. Given the wide range of biological properties exhibited by coumarin derivatives , there is potential for “this compound” to have significant applications in medicinal chemistry.

Eigenschaften

IUPAC Name |

(6-chloro-4-oxo-2-phenylchromen-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-10(19)21-17-15(20)13-9-12(18)7-8-14(13)22-16(17)11-5-3-2-4-6-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSVQNSWDDIQQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(OC2=C(C1=O)C=C(C=C2)Cl)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2839513.png)

![ethyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-[(furan-2-yl)methyl]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2839517.png)

![2-amino-N-[4-(dimethylamino)phenyl]acetamide hydrochloride](/img/structure/B2839520.png)

![methyl (4-(N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)sulfamoyl)phenyl)carbamate](/img/structure/B2839526.png)

![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B2839527.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2839528.png)